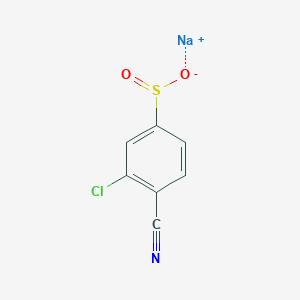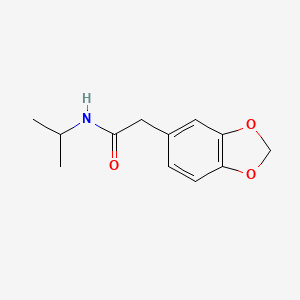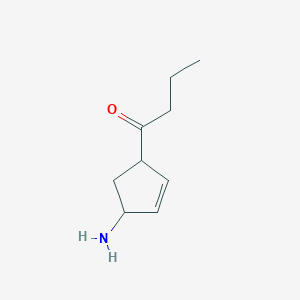
Sodium 3-chloro-4-cyanobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-chloro-4-cyanobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₃ClNNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its versatility in various chemical reactions, making it a valuable building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-4-cyanobenzene-1-sulfinate typically involves the sulfonation of 3-chloro-4-cyanobenzene. This process can be achieved through the reaction of 3-chloro-4-cyanobenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research into potential therapeutic agents often utilizes this compound due to its reactivity and functional group compatibility.
Industry: It is employed in the production of dyes, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of sodium 3-chloro-4-cyanobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- Sodium 2-chloro-4-cyanobenzene-1-sulfinate
- Sodium 3-chloro-4-methylbenzene-1-sulfinate
- Sodium 3-chloro-4-nitrobenzene-1-sulfinate
Comparison: Sodium 3-chloro-4-cyanobenzene-1-sulfinate is unique due to the presence of both chloro and cyano groups, which enhance its reactivity and versatility in chemical reactions. Compared to its analogs, it offers a broader range of applications and higher reactivity in nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C7H3ClNNaO2S |
|---|---|
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
sodium;3-chloro-4-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-7-3-6(12(10)11)2-1-5(7)4-9;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
WKOQRFWCNURCGT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1S(=O)[O-])Cl)C#N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
![({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)

![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13167381.png)

![2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13167384.png)


![4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13167426.png)



![2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13167447.png)
